

The Peptide Bond of Aspartyl-Alanine: A Technical Guide

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Compound of Interest

Compound Name: Asp-Ala

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This in-depth technical guide provides a comprehensive analysis of the peptide bond in the dipeptide Aspartyl-Alanine (**Asp-Ala**). The document details the formation, physicochemical properties, and spatial configuration of this fundamental biological linkage. It includes a compilation of quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of relevant metabolic pathways.

Core Concepts of the Aspartyl-Alanine Peptide Bond

Aspartyl-Alanine is a dipeptide composed of the amino acids aspartic acid and alanine, linked by a peptide bond.^[1] This covalent bond is formed through a dehydration reaction where the carboxyl group of aspartic acid joins with the amino group of alanine, releasing a molecule of water.^[2] The planarity of the peptide bond is a key feature, influencing the conformational possibilities of the dipeptide.

There are two isomeric forms of L-Aspartyl-L-alanine, α -L-Aspartyl-L-alanine and β -L-Aspartyl-L-alanine, which differ in which carboxyl group of the aspartic acid residue participates in the peptide bond.^[3] Both isomers crystallize as zwitterions with the side-chain acidic groups ionized and adopt a trans configuration at the peptide bond.^{[3][4]}

Quantitative Data on the Peptide Bond

The precise geometry of the peptide bond in both α - and β -isomers of L-Aspartyl-L-alanine has been determined through X-ray crystallography.[\[3\]](#) The key quantitative data are summarized in the tables below.

Parameter	α -L-Aspartyl-L-alanine	β -L-Aspartyl-L-alanine
Peptide Bond Length (C-N)	1.328(4) Å	1.344(3) Å
Cell Parameters		
a	4.788(1) Å	4.845(1) Å
b	16.943(4) Å	9.409(2) Å
c	5.807(1) Å	19.170(3) Å
β	107.55(2)°	-
Space Group	P2(1)	P2(1)2(1)2(1)

Table 1: Crystallographic Data for L-Aspartyl-L-alanine Isomers.[\[3\]](#)

Bond	α -L-Aspartyl-L-alanine (Å)	β -L-Aspartyl-L-alanine (Å)
Asp C α - C'	1.525	1.521
C' - O	1.251	1.246
C' - N	1.328	1.344
N - Ala C α	1.453	1.455

Table 2: Selected Bond Lengths in L-Aspartyl-L-alanine Isomers.[\[3\]](#)

Angle	α -L-Aspartyl-L-alanine (°)	β -L-Aspartyl-L-alanine (°)
Asp C α - C' - O	117.8	117.9
Asp C α - C' - N	116.3	115.8
O - C' - N	125.9	126.3
C' - N - Ala C α	121.8	122.0

Table 3: Selected Bond Angles in L-Aspartyl-L-alanine Isomers.[\[3\]](#)

Dihedral Angle (ω)	α -L-Aspartyl-L-alanine (°)	β -L-Aspartyl-L-alanine (°)
C α (Asp)-C'-N-C α (Ala)	-176.9	178.6

Table 4: Peptide Bond Dihedral Angle (ω) in L-Aspartyl-L-alanine Isomers.[\[3\]](#)

Experimental Protocols

Synthesis of Aspartyl-Alanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Aspartyl-Alanine using the Fmoc/tBu strategy on a Wang resin.

Materials:

- Fmoc-Ala-Wang resin
- Fmoc-Asp(OtBu)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBT)
- 20% Piperidine in Dimethylformamide (DMF)
- Dichloromethane (DCM)

- DMF
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
- Diethyl ether
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Shake for 5 minutes.
 - Drain the solution.
 - Add fresh 20% piperidine in DMF solution and shake for 15 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Coupling:
 - Dissolve Fmoc-Asp(OtBu)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
 - Add the coupling solution to the deprotected resin.
 - Shake for 2 hours at room temperature.

- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (5 times) and DCM (3 times).
- Final Fmoc Deprotection: Repeat the deprotection step as described in step 2 to remove the Fmoc group from the N-terminal aspartic acid.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under vacuum.
 - Add the TFA cleavage cocktail to the resin.
 - Shake for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
 - Dry the peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

- Crude Aspartyl-Alanine
- HPLC system with a preparative C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer

Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Chromatography:
 - Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
 - Inject the dissolved peptide onto the column.
 - Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-50% over 30 minutes).
 - Monitor the elution profile at 214 nm and 280 nm.
 - Collect fractions corresponding to the major peptide peak.
- Analysis and Lyophilization:
 - Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
 - Pool the pure fractions and lyophilize to obtain the purified Aspartyl-Alanine as a white powder.[\[5\]](#)

Spectroscopic Analysis

This protocol describes the acquisition of 1D and 2D NMR spectra for structural characterization.[\[6\]](#)

Materials:

- Purified Aspartyl-Alanine
- D₂O
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve a few milligrams of the purified peptide in D₂O.
- 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum. The α -proton signals of aspartic acid and alanine will be influenced by the peptide bond formation.[6]
- 2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton correlations within each amino acid residue. This will help in assigning the α -protons and side-chain protons.[6][7]
- 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons belonging to a single amino acid spin system.
- ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The carbonyl carbon of the peptide bond will have a characteristic chemical shift.

This protocol is for analyzing the secondary structure of the dipeptide.[8][9]

Materials:

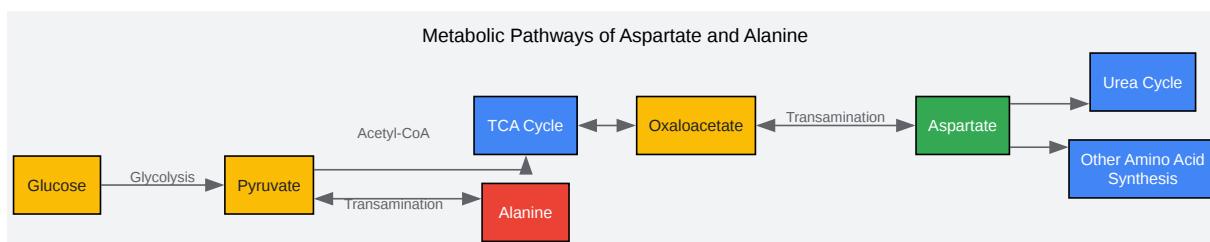
- Purified Aspartyl-Alanine
- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

- Sample Preparation: Place a small amount of the lyophilized peptide powder directly onto the ATR crystal.
- Spectrum Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Acquire the FTIR spectrum of the sample from 4000 to 400 cm⁻¹.
 - The amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹) are characteristic of the peptide bond and can provide information about the dipeptide's conformation.[10]

Metabolic Pathways

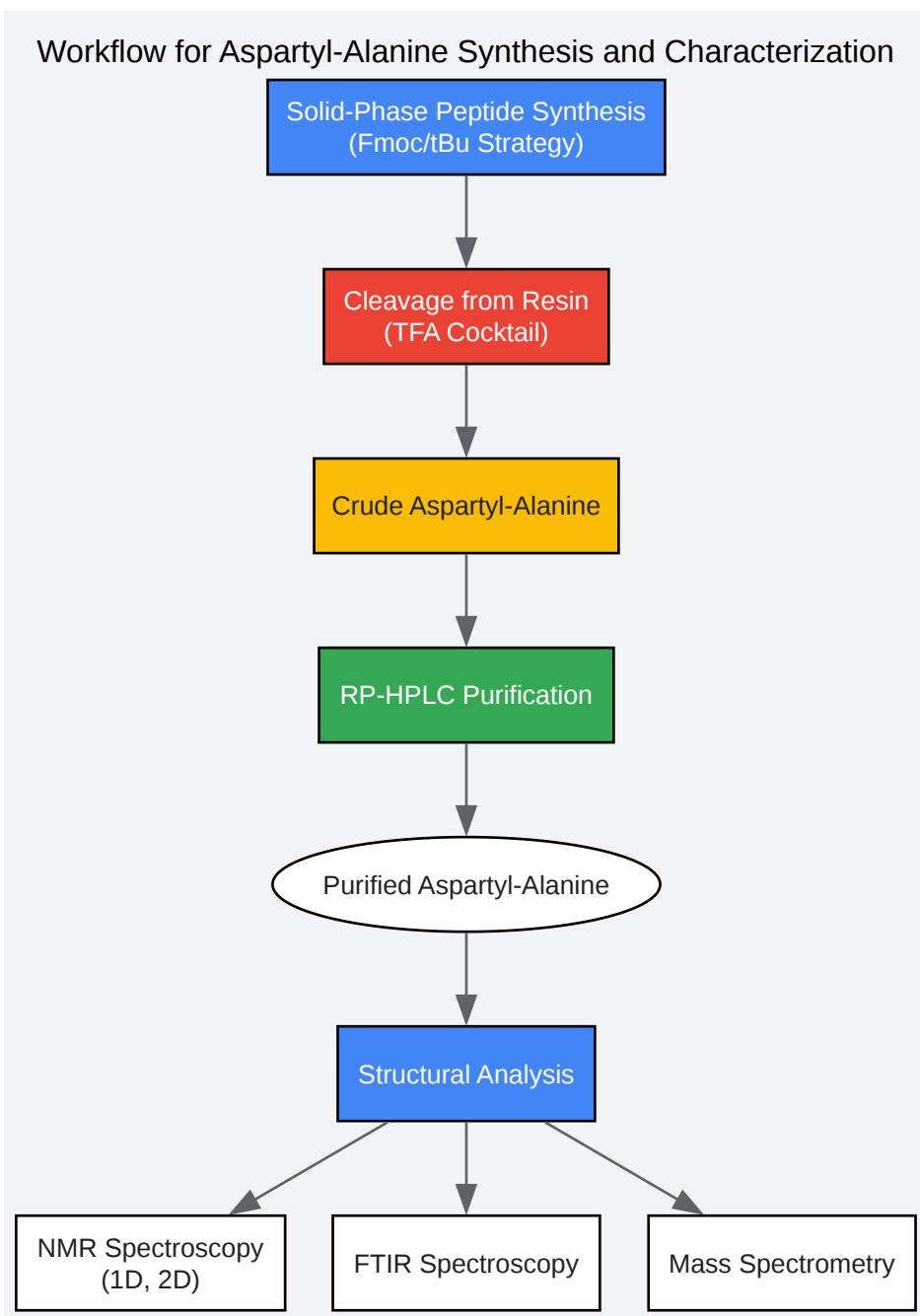
While Aspartyl-Alanine itself has not been identified as a direct signaling molecule in major pathways, its constituent amino acids, aspartate and alanine, are key players in cellular metabolism.^{[1][2]} The following diagram illustrates the central metabolic pathways involving these amino acids.



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Caption: Metabolic interplay of Aspartate and Alanine with central energy pathways.

The following diagram illustrates the general workflow for the synthesis and characterization of Aspartyl-Alanine.



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Caption: A typical workflow for the chemical synthesis and analysis of dipeptides.

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